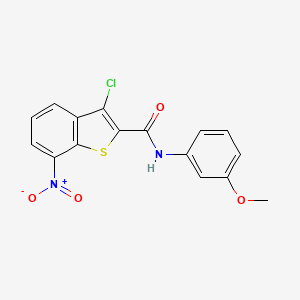![molecular formula C16H25ClN2O3 B4401476 1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4401476.png)
1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride
Overview
Description
1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride, also known as MNPA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MNPA is a piperidine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride is not fully understood, but it is believed to act as a dopamine receptor agonist. This compound has been shown to increase dopamine release in the striatum, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increasing dopamine release in the striatum, increasing dopamine synthesis in the substantia nigra, and increasing the number of dopamine neurons in the substantia nigra.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that this compound may not be suitable for all types of experiments, as its effects may be specific to certain conditions.
Future Directions
There are a number of future directions for research on 1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride, including studying its potential as a treatment for other neurological disorders, investigating its effects on other neurotransmitter systems, and exploring its potential as a tool for studying the mechanisms of dopamine release and regulation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride has been studied for its potential therapeutic properties, particularly as a treatment for neurological disorders such as Parkinson's disease. This compound has been shown to have dopaminergic properties, which may make it a promising candidate for the treatment of Parkinson's disease.
properties
IUPAC Name |
1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-14-7-8-15(18(19)20)16(13-14)21-12-6-5-11-17-9-3-2-4-10-17;/h7-8,13H,2-6,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSHPKJMDNVSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-chloro-4-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B4401395.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401396.png)
![N-(2,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401401.png)
![1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4401423.png)

![N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide](/img/structure/B4401441.png)
![3-benzyl-5-[(4-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4401442.png)
![2-[3-(4-oxo-3(4H)-quinazolinyl)propoxy]benzonitrile](/img/structure/B4401446.png)
![1-{3-methoxy-4-[3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4401450.png)
![4-{3-[2-(benzyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4401458.png)
![4-{4-[(1-chloro-2-naphthyl)oxy]butyl}morpholine hydrochloride](/img/structure/B4401466.png)
![2-[(3,4-dimethoxybenzoyl)amino]-5-methylbenzoic acid](/img/structure/B4401472.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide](/img/structure/B4401474.png)